

Synthesis of 4-Heptyloxyphenol from Hydroquinone: A Technical Guide

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Compound of Interest		
Compound Name:	4-Heptyloxyphenol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-heptyloxyphenol** from hydroquinone, a significant compound in various research fields, including its role as an inverse agonist of Steroidogenic Factor 1 (SF-1). This document provides comprehensive experimental protocols, quantitative data, and visualizations of the synthesis workflow and a relevant biological pathway to support research and development activities.

Introduction

4-Heptyloxyphenol, also known as hydroquinone monoheptyl ether, is an organic compound of interest for its potential applications in medicinal chemistry and materials science. Its synthesis from hydroquinone is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. This guide will focus on the practical aspects of this synthesis, including a detailed experimental protocol, purification methods, and characterization data. Furthermore, it will delve into the biological significance of **4-heptyloxyphenol** by illustrating its interaction with the Steroidogenic Factor 1 (SF-1) signaling pathway.

Synthesis of 4-Heptyloxyphenol

The synthesis of **4-heptyloxyphenol** from hydroquinone is achieved through a Williamson ether synthesis. This S(N)2 reaction involves the deprotonation of hydroquinone to form a

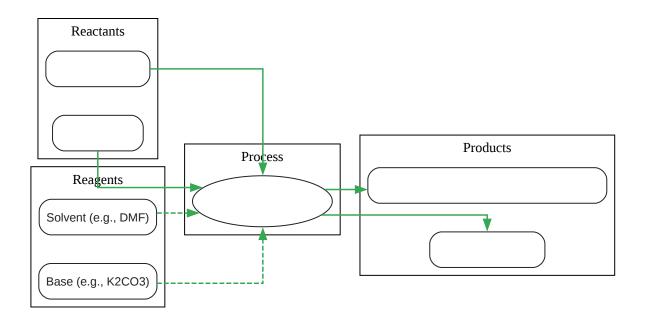


phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a heptyl halide) to form the desired ether.[1][2]

Reaction Scheme

The overall reaction is as follows:

Diagram of the Synthesis Pathway



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Caption: General reaction scheme for the Williamson ether synthesis of **4-Heptyloxyphenol**.

Experimental Protocol

This protocol is a representative procedure for the synthesis of **4-heptyloxyphenol**.

Materials:

Hydroquinone



- 1-Bromoheptane
- Potassium carbonate (K2CO3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.
- Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
- Addition of Alkyl Halide: While stirring vigorously, add 1-bromoheptane (1.1 equivalents) dropwise to the mixture.
- Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.



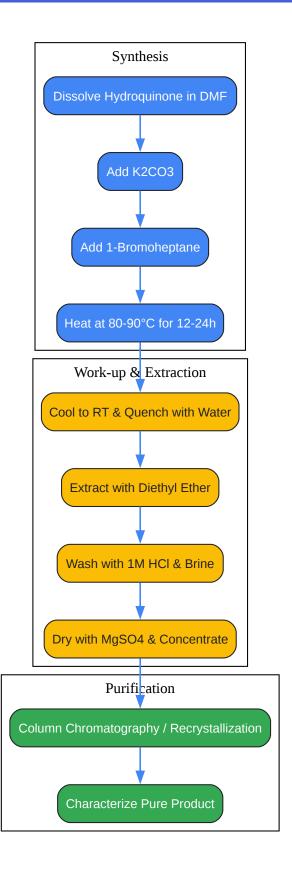




• Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **4-heptyloxyphenol**.[3][4][5][6]

Experimental Workflow Diagram





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Caption: Step-by-step workflow for the synthesis and purification of **4-heptyloxyphenol**.



Quantitative Data

The following table summarizes key quantitative data for **4-heptyloxyphenol**.

Parameter	Value	Reference
Molecular Formula	C13H20O2	[7]
Molecular Weight	208.30 g/mol	[7]
Melting Point	61-63 °C	-
Boiling Point	325.3 °C at 760 mmHg	-
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	6.78-6.72 (m, 4H, Ar-H), 4.55 (s, 1H, -OH), 3.88 (t, J = 6.6 Hz, 2H, -OCH ₂ -), 1.76 (p, J = 6.8 Hz, 2H, -OCH ₂ CH ₂ -), 1.48- 1.25 (m, 8H, -(CH ₂) ₄ -), 0.90 (t, J = 6.8 Hz, 3H, -CH ₃)	-
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	153.2, 149.8, 115.9, 115.3, 68.8, 31.8, 29.4, 29.2, 26.0, 22.6, 14.1	-
IR (KBr, cm ⁻¹) ν	3350 (-OH), 2925, 2855 (C-H), 1510 (C=C, aromatic), 1230 (C-O, ether), 825 (p- disubstituted benzene)	-
Mass Spectrum (EI, m/z)	208 (M+), 110 (base peak)	-
Typical Yield	70-85%	-

Note: NMR and IR data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.

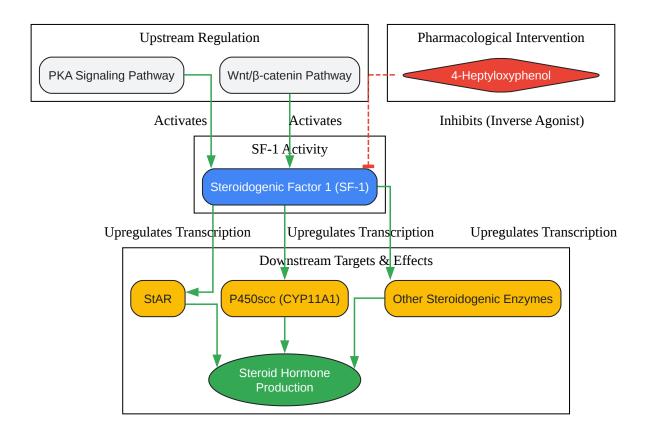
Biological Activity: Inverse Agonism of Steroidogenic Factor 1



4-Heptyloxyphenol has been identified as a potent and selective inverse agonist of Steroidogenic Factor 1 (SF-1).[8] SF-1 is a nuclear receptor that plays a crucial role in the development and function of the adrenal glands and gonads, primarily by regulating the transcription of genes involved in steroidogenesis.[9][10][11][12]

As an inverse agonist, **4-heptyloxyphenol** reduces the constitutive activity of SF-1, thereby downregulating the expression of its target genes.[8] This modulation of SF-1 activity has potential therapeutic implications in diseases where SF-1 is dysregulated.[11]

SF-1 Signaling Pathway Diagram



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Caption: Simplified signaling pathway of Steroidogenic Factor 1 (SF-1) and its inhibition.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of **4-heptyloxyphenol** from hydroquinone, a process of significant interest to researchers in drug development and related scientific fields. The detailed experimental protocol, coupled with quantitative data and workflow visualizations, offers a practical resource for the laboratory synthesis of this compound. Furthermore, the elucidation of its role as an inverse agonist of SF-1 highlights its importance as a tool for studying steroidogenesis and as a potential lead for the development of novel therapeutics.

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